

An In-depth Technical Guide to the Chemical Properties of Lucifer Yellow Ethylenediamine

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Compound of Interest

Compound Name: *Lucifer yellow ethylenediamine*

Cat. No.: *B12393928*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Lucifer yellow ethylenediamine**, a versatile fluorescent dye widely utilized in biological research. This document collates critical data on its physicochemical and fluorescent characteristics, details key experimental protocols for its application and characterization, and presents visual workflows for its use in neuroanatomical tracing and the assessment of gap junctional intercellular communication.

Core Chemical and Physical Properties

Lucifer yellow ethylenediamine (LYen) is a highly fluorescent, polar tracer molecule. Its utility in research stems from its intense yellow fluorescence, water solubility, and the presence of a reactive ethylenediamine group. This functional group allows for its covalent linkage to other molecules and fixation within cells, a crucial feature for many biological imaging applications.^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Lucifer yellow ethylenediamine**. It is important to note that some data may be reported for the closely related compound Lucifer yellow CH, and this is indicated where applicable.

Property	Value	Source(s)
CAS Number	161578-11-6	[2][3]
Molecular Formula	C ₁₄ H ₁₁ K ₂ N ₃ O ₈ S ₂	[2][4]
Molecular Weight	491.58 g/mol	[2][4]
Solubility	10 mM in DMSO	[2][3]
Appearance	Yellow solid	[3]
Storage	Room temperature	[3][5]

Fluorescent Properties

Lucifer yellow ethylenediamine is a bright fluorophore with excitation and emission maxima in the visible spectrum. Its fluorescence is sensitive to the local environment, a property that can be exploited in various sensing applications.[6]

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~428-430 nm	[7]
Emission Maximum (λ_{em})	~536-540 nm	[7]
Fluorescence Lifetime (τ)	~9.51 - 9.94 ns (in ethanol)	[8]
Quantum Yield (Φ)	0.21 (for Lucifer Yellow CH in water)	[9]
Molar Extinction Coefficient (ϵ)	24,200 cm ⁻¹ M ⁻¹ at 279.8 nm (for Lucifer Yellow CH)	[9]

Chemical Reactivity and Applications

The primary chemical feature of **Lucifer yellow ethylenediamine** is its terminal primary amine, which allows it to readily react with aldehydes and ketones to form Schiff bases. These Schiff bases can be subsequently reduced by agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form stable, covalent amine derivatives.[5][10][11] This reactivity is fundamental to its use as a fixable tracer in cell biology.

Key Applications

- **Neuroanatomical Tracing:** Its ability to be fixed in cells makes it an excellent tool for retrograde and anterograde tracing of neuronal pathways.[\[12\]](#)[\[13\]](#)
- **Gap Junctional Intercellular Communication (GJIC) Assays:** As a small, membrane-impermeant molecule, it can pass through gap junctions, making it a valuable tool for studying cell-cell communication.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Cellular Morphology Visualization:** Microinjection of **Lucifer yellow ethylenediamine** allows for the detailed visualization of cellular structures, such as dendritic arbors of neurons.[\[18\]](#)[\[19\]](#)
- **Polar Tracer:** Its polar nature and membrane impermeability make it a reliable tracer for studying processes like endocytosis and membrane integrity.[\[5\]](#)[\[10\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization and application of **Lucifer yellow ethylenediamine**.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of **Lucifer yellow ethylenediamine** relative to a known standard.

Materials:

- **Lucifer yellow ethylenediamine**
- A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
- Spectrofluorometer
- UV-Vis spectrophotometer
- High-purity solvent (e.g., water, ethanol)

- Volumetric flasks and pipettes

Methodology:

- Prepare a series of dilute solutions of both the **Lucifer yellow ethylenediamine** and the fluorescent standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the UV-Vis absorption spectra of all solutions and the solvent blank. Record the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
- Integrate the area under the emission spectra for both the sample and the standard.
- Calculate the quantum yield (Φ_s) of the sample using the following equation:

$$\Phi_s = \Phi_r * (A_r / A_s) * (I_s / I_r) * (\eta_s^2 / \eta_r^2)$$

Where:

- Φ_r is the quantum yield of the reference standard.
- A_r and A_s are the absorbances of the reference and sample at the excitation wavelength, respectively.
- I_r and I_s are the integrated fluorescence intensities of the reference and sample, respectively.
- η_r and η_s are the refractive indices of the reference and sample solutions, respectively.

Retrograde Neuroanatomical Tracing

Objective: To label neurons that project to a specific brain region using retrograde transport of **Lucifer yellow ethylenediamine**.

Materials:

- **Lucifer yellow ethylenediamine** solution (e.g., 5-10% in sterile saline or phosphate-buffered saline)
- Stereotaxic apparatus
- Microsyringe or micropipette with a fine tip
- Anesthetized animal model
- Perfusion and fixation solutions (e.g., paraformaldehyde)
- Vibratome or microtome
- Fluorescence microscope

Methodology:

- Anesthetize the animal and place it in the stereotaxic apparatus.
- Perform a craniotomy to expose the target brain region.
- Slowly inject a small volume (e.g., 0.1-0.5 μ L) of the **Lucifer yellow ethylenediamine** solution into the target region using the microsyringe.
- Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.
- Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
- Dissect the brain and post-fix it in the same fixative.
- Section the brain into thin slices (e.g., 40-50 μ m) using a vibratome or microtome.
- Mount the sections on slides and visualize the labeled neurons using a fluorescence microscope with appropriate filters for Lucifer yellow.

Scrape-Loading Dye Transfer Assay for Gap Junction Communication

Objective: To assess the extent of gap junctional intercellular communication between cultured cells.

Materials:

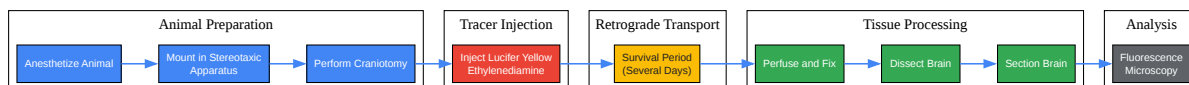
- Confluent cell culture in a petri dish
- Lucifer yellow CH solution (e.g., 1 mg/mL in phosphate-buffered saline)
- Rhodamine-dextran solution (as a high molecular weight control)
- Surgical scalpel
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Methodology:

- Wash the confluent cell monolayer with PBS.
- Add the Lucifer yellow and rhodamine-dextran solution to the cells.
- Make several scrapes across the cell monolayer with a surgical scalpel to transiently permeabilize the cells along the scrape line.
- Incubate for a short period (e.g., 2-5 minutes) to allow the dyes to enter the scraped cells and transfer to adjacent cells via gap junctions.
- Wash the cells thoroughly with PBS to remove extracellular dye.
- Observe the cells under a fluorescence microscope. Lucifer yellow will have transferred to neighboring cells in communication-competent cultures, while the larger rhodamine-dextran will be confined to the initially scraped cells.
- Quantify the extent of dye transfer by measuring the distance the Lucifer yellow has migrated from the scrape line or by counting the number of fluorescent cells.

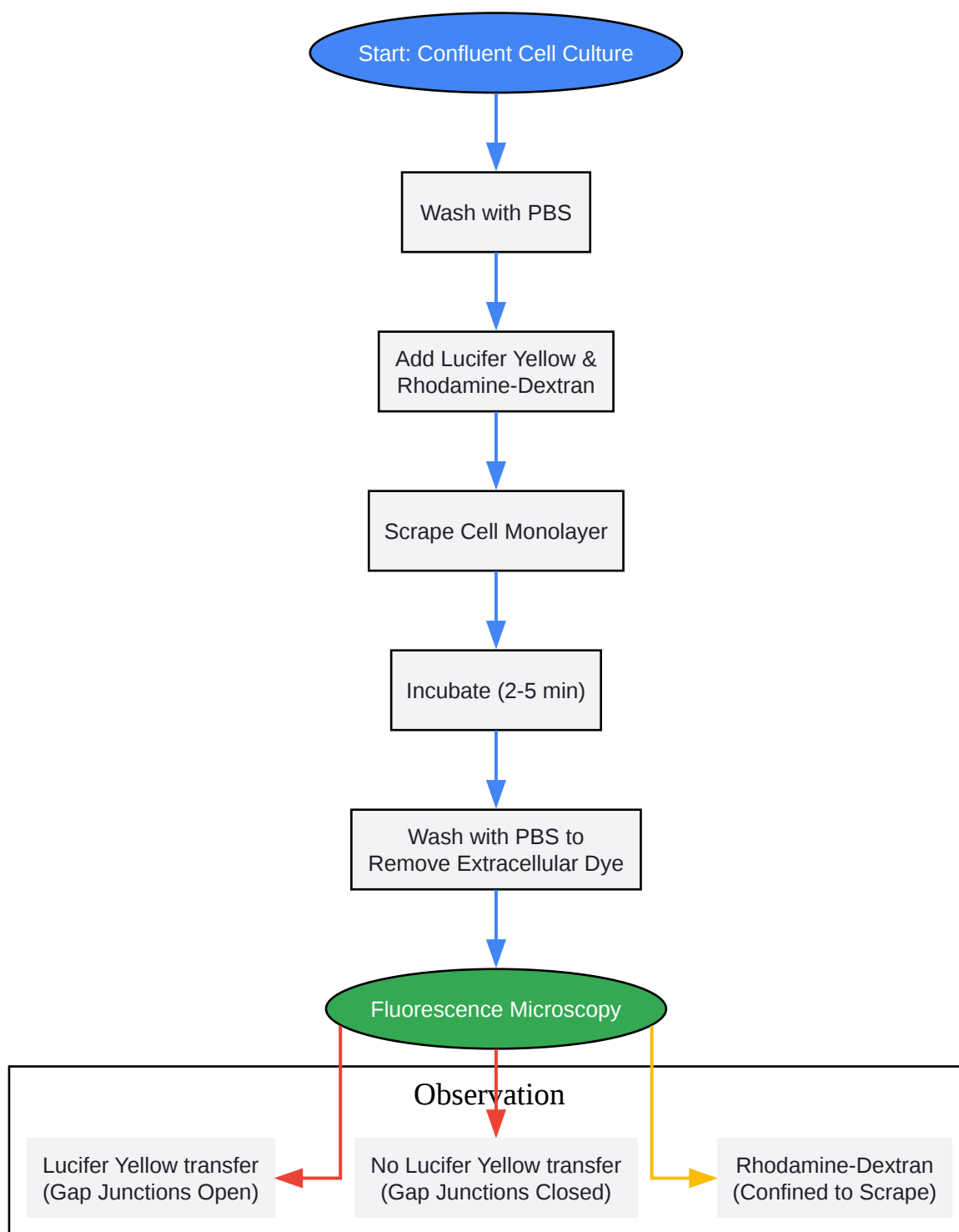
Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **Lucifer yellow ethylenediamine**.



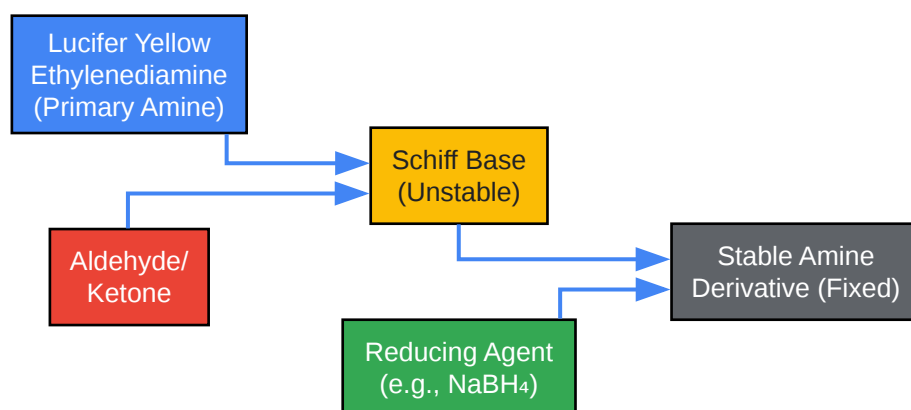
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Caption: Workflow for Retrograde Neuroanatomical Tracing.



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Caption: Scrape-Loading Dye Transfer Assay Workflow.



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Caption: Chemical Fixation of **Lucifer Yellow Ethylenediamine**.

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